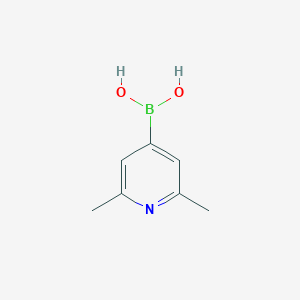

(2,6-Dimethylpyridin-4-yl)boronic acid

Description

Properties

IUPAC Name |

(2,6-dimethylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-5-3-7(8(10)11)4-6(2)9-5/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGDKINLACWIRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634890 | |

| Record name | (2,6-Dimethylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846548-44-5 | |

| Record name | (2,6-Dimethylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-Dimethylpyridin-4-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2,6-Dimethylpyridin-4-yl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(2,6-Dimethylpyridin-4-yl)boronic acid is a versatile heterocyclic organoboron compound that serves as a crucial building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique structural features, combining a pyridine core with a reactive boronic acid moiety, make it a valuable reagent in cross-coupling reactions and a scaffold of interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in drug discovery, with a focus on its role in the development of kinase inhibitors.

Core Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀BNO₂ | [3] |

| Molecular Weight | 150.97 g/mol | [3] |

| CAS Number | 846548-44-5 | [3] |

| Appearance | White to off-white solid | [1] |

| Boiling Point (Predicted) | 316.9 ± 52.0 °C | [4] |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 7.72 ± 0.11 | [4] |

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. While specific spectra are often proprietary to commercial suppliers, the expected spectroscopic signatures can be inferred from the structure and data for analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methyl protons. The chemical shifts will be influenced by the electron-withdrawing nature of the boronic acid group and the electron-donating methyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the pyridine ring and the methyl groups. The carbon atom attached to the boron atom may exhibit a broad signal or be unobserved due to quadrupolar relaxation.[5]

-

¹¹B NMR: The boron NMR spectrum provides direct information about the boron center.

-

Mass Spectrometry (MS): Mass spectrometry is a key technique for confirming the molecular weight of the compound.[6] Electrospray ionization (ESI) is a suitable method for the analysis of boronic acids.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretching of the boronic acid group, B-O stretching, and vibrations associated with the pyridine ring.

Synthesis of this compound

The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction starting from 4-bromo-2,6-dimethylpyridine, followed by borylation with an appropriate borate ester.[1]

Experimental Protocol: Synthesis from 4-Bromo-2,6-dimethylpyridine

This protocol is adapted from established procedures for the synthesis of pyridyl boronic acids.[1]

Materials:

-

4-Bromo-2,6-dimethylpyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Triisopropyl borate

-

1 N Hydrochloric acid (HCl)

-

1 N Sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2,6-dimethylpyridine (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.2 eq) dropwise to the cooled solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by adding 1 N HCl at 0 °C and stir for 30 minutes.

-

Adjust the pH of the solution to approximately 9 with 1 N NaOH.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with a halide or triflate.[8] this compound serves as the organoboron partner in these reactions, allowing for the introduction of the 2,6-dimethylpyridine moiety into a wide range of molecular scaffolds. This is particularly relevant in the synthesis of 4-arylpyridines, which are key substructures in many active pharmaceutical ingredients (APIs).[9][10]

General Experimental Protocol for Suzuki-Miyaura Coupling:

This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[11]

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

-

Inert atmosphere setup

Procedure:

-

To a reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.

-

Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Kinase Inhibitor Synthesis

Pyridine-containing compounds are prevalent in the field of kinase inhibitor drug discovery, as the pyridine nitrogen can form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[2] Boronic acids, including this compound, are instrumental in the synthesis of these inhibitors. The p38 MAP kinase, a key enzyme in inflammatory signaling pathways, is a significant target for the development of anti-inflammatory drugs.[12][13] The synthesis of p38 MAP kinase inhibitors often involves the use of pyridinyl boronic acids to construct the core scaffolds of these therapeutic agents.[14] While direct studies involving this compound in the synthesis of p38 inhibitors were not identified, its structural similarity to other pyridinyl boronic acids used for this purpose suggests its potential utility in this area.

p38 MAP Kinase Signaling Pathway Overview:

Caption: Simplified p38 MAP kinase signaling pathway and the potential point of intervention.

Conclusion

This compound is a valuable and versatile reagent for chemical synthesis and drug discovery. Its utility in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular architectures. For researchers and drug development professionals, this compound represents a key building block for the synthesis of novel therapeutic agents, particularly in the area of kinase inhibitors. Further research into its specific biological activities and applications is warranted to fully explore its potential in medicinal chemistry.

References

- 1. 2,6-Dimethyl-pyridine-4-boronic acid | 846548-44-5 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C7H10BNO2 | CID 23546910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Pathway to the clinic: inhibition of P38 MAP kinase. A review of ten chemotypes selected for development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to (2,6-Dimethylpyridin-4-yl)boronic acid: Molecular Structure, Properties, and Applications

This technical guide provides a comprehensive overview of (2,6-Dimethylpyridin-4-yl)boronic acid, a valuable reagent in organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and key applications.

Molecular Structure and Properties

This compound is an organoboron compound featuring a pyridine ring substituted with two methyl groups and a boronic acid functional group. This unique structure imparts specific chemical reactivity, making it a versatile building block in synthetic chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| CAS Number | 846548-44-5 | [1][2] |

| Molecular Formula | C₇H₁₀BNO₂ | [1][2] |

| Molecular Weight | 150.97 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Boiling Point (Predicted) | 316.9 ± 52.0 °C | [1] |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 7.72 ± 0.11 | [1] |

| Storage Temperature | Freezer, under -20°C, inert atmosphere | [3] |

Spectroscopic Data

Table 2: Expected Spectroscopic Data Ranges

| Spectrum | Expected Chemical Shifts / Signals |

| ¹H NMR | Signals corresponding to aromatic protons on the pyridine ring and methyl group protons. |

| ¹³C NMR | Signals for the aromatic carbons of the pyridine ring and the methyl group carbons. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |

Note: Experimental data can be requested from various chemical suppliers.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 4-bromo-2,6-dimethylpyridine with an organolithium reagent followed by quenching with a trialkyl borate.

Experimental Protocol

The following protocol is a general procedure for the synthesis of this compound:

Materials:

-

4-bromo-2,6-dimethylpyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 N Hydrochloric acid (HCl)

-

1 N Sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2,6-dimethylpyridine in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexanes to the reaction mixture while maintaining the temperature at -78 °C.

-

After the addition is complete, add triisopropyl borate dropwise to the mixture.

-

Allow the reaction to stir at -78 °C for a specified time, then slowly warm to room temperature.

-

Quench the reaction by adding 1 N HCl.

-

Adjust the pH of the aqueous layer to approximately 9 with 1 N NaOH.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.[3]

Synthesis Workflow

Chemical Reactivity and Applications

This compound is a key intermediate in the synthesis of various organic molecules, particularly in the construction of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds. This compound serves as an excellent coupling partner in these reactions.

The following is a general protocol for a Suzuki-Miyaura coupling reaction using this compound:

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., dioxane, toluene, DMF, with water)

Procedure:

-

In a reaction vessel, combine this compound, the aryl halide, the palladium catalyst, and the base.

-

Add the degassed solvent system to the vessel.

-

Heat the reaction mixture under an inert atmosphere to the desired temperature with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup, typically by adding water and extracting with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Application in Drug Discovery: Synthesis of Antibacterial Agents

This compound is a precursor for the synthesis of isothiazolopyridones, a class of compounds that have demonstrated significant antibacterial activity.[3]

Isothiazolopyridone derivatives exhibit their antibacterial effects by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination in bacteria. By inhibiting these topoisomerases, the compounds disrupt critical cellular processes, leading to bacterial cell death.

The inhibition of DNA gyrase and topoisomerase IV represents a well-established antibacterial signaling pathway. This dual-targeting mechanism is advantageous as it can reduce the likelihood of bacteria developing resistance.

Stability and Handling

Boronic acids, in general, can be prone to dehydration to form cyclic anhydrides (boroxines) and may be unstable under certain purification conditions such as silica gel chromatography. It is often advantageous to convert them to more stable derivatives, such as pinacol esters, for long-term storage and some applications. This compound should be stored in a freezer under an inert atmosphere to minimize degradation.[3]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions and as a precursor to potent antibacterial agents highlights its importance in medicinal chemistry and drug discovery. This technical guide provides essential information for researchers and scientists working with this compound, from its fundamental properties and synthesis to its key applications and handling considerations. Further research into the biological activities of this compound and its derivatives may unveil new therapeutic opportunities.

References

An In-Depth Technical Guide to (2,6-Dimethylpyridin-4-yl)boronic acid (CAS: 846548-44-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Dimethylpyridin-4-yl)boronic acid, with the CAS number 846548-44-5, is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural motif, featuring a sterically hindered pyridine ring coupled with the versatile reactivity of a boronic acid, makes it an invaluable reagent for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents. The strategic incorporation of the 2,6-dimethylpyridine moiety can significantly influence the physicochemical properties, metabolic stability, and target engagement of drug candidates.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 846548-44-5 | [1][2][3] |

| Molecular Formula | C₇H₁₀BNO₂ | [1][2][3] |

| Molecular Weight | 150.97 g/mol | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Physical Form | Solid | [1] |

| Predicted Boiling Point | 316.9 ± 52.0 °C | [1][2] |

| Predicted Density | 1.14 ± 0.1 g/cm³ | [1][2] |

| Predicted pKa | 7.72 ± 0.11 | [1][2] |

Synthesis

A common and effective method for the synthesis of this compound involves a lithium-halogen exchange reaction on a suitable precursor, 4-bromo-2,6-dimethylpyridine, followed by quenching with a borate ester.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

4-bromo-2,6-dimethylpyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

-

Triisopropyl borate

-

1 N Hydrochloric acid (HCl)

-

1 N Sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2,6-dimethylpyridine (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 2.5 M solution of n-BuLi in hexanes (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the mixture at -78 °C for 30 minutes.

-

To the reaction mixture, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by adding 1 N HCl and stir for 30 minutes.

-

Adjust the pH of the solution to approximately 9 with 1 N NaOH.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of biologically active compounds, primarily through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide, enabling the introduction of the 2,6-dimethylpyridine moiety into a wide range of molecular scaffolds.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a robust and versatile method for the synthesis of biaryl and heterobiaryl compounds, which are common motifs in many pharmaceuticals. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system.

Experimental Protocol: General Suzuki-Miyaura Coupling

Materials:

-

This compound (1.1 - 1.5 equivalents)

-

Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

-

To a reaction vessel, add the aryl or heteroaryl halide, this compound, the base, and the palladium catalyst.

-

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up, typically by diluting with an organic solvent and washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as flash column chromatography.

Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.

Case Studies: Therapeutic Targets and Signaling Pathways

The utility of this compound is best illustrated through its application in the synthesis of inhibitors for various therapeutic targets.

Antibacterial Agents: DNA Gyrase and Topoisomerase IV Inhibitors

This compound has been utilized in the synthesis of isothiazolopyridones, a class of compounds exhibiting antibacterial activity.[2] These compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, repair, and recombination.[2] By inhibiting these enzymes, the compounds disrupt bacterial DNA synthesis, leading to bacterial cell death.

Caption: Mechanism of action for isothiazolopyridone antibacterial agents.

Kinase Inhibitors: Targeting p38 MAPK and JAK Signaling Pathways

The 2,6-dimethylpyridine moiety is a privileged scaffold in the design of kinase inhibitors. Its incorporation via this compound has been instrumental in the development of potent and selective inhibitors for several kinase families, including p38 Mitogen-Activated Protein Kinase (MAPK) and Janus Kinases (JAKs).

p38 MAPK Signaling Pathway: The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers. Small molecule inhibitors that target p38 MAPK can modulate these pathological processes.

JAK-STAT Signaling Pathway: The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is crucial for cytokine signaling and plays a central role in the immune system. Inhibitors of JAKs are effective in treating autoimmune diseases and myeloproliferative neoplasms.

Caption: Inhibition of p38 MAPK and JAK signaling pathways.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the introduction of the 2,6-dimethylpyridine scaffold, which has proven to be a key structural element in a variety of biologically active compounds, including antibacterial agents and kinase inhibitors. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in research and development, ultimately contributing to the discovery of new and improved therapeutics.

References

- 1. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazolopyridone ureas as DNA gyrase B inhibitors: optimization of antitubercular activity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid synthesis of VX-745: p38 MAP kinase inhibition in Werner syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Application of (2,6-Dimethylpyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of (2,6-Dimethylpyridin-4-yl)boronic acid, a valuable building block in medicinal chemistry and drug development.

Compound Overview

This compound is a heterocyclic boronic acid derivative that serves as a crucial intermediate in the synthesis of various biologically active compounds. Its pyridine core is a common motif in many pharmaceuticals, and the boronic acid functional group enables versatile carbon-carbon bond formation through reactions like the Suzuki-Miyaura coupling.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for handling, storage, and reaction setup.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀BNO₂ | PubChem[1] |

| Molecular Weight | 150.97 g/mol | PubChem[1] |

| Appearance | White to off-white solid | ChemicalBook[2] |

| Purity | Typically ≥97% | Sigma-Aldrich[3] |

| Boiling Point (Predicted) | 316.9 ± 52.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 7.72 ± 0.11 | ChemicalBook[2] |

| Storage Temperature | Inert atmosphere, store in freezer under -20°C | ChemicalBook[2] |

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is through a halogen-metal exchange reaction starting from 4-bromo-2,6-dimethylpyridine, followed by borylation.

Synthesis Workflow

The overall workflow for the synthesis is depicted in the following diagram.

Caption: A step-by-step workflow for the synthesis of this compound.

Experimental Protocol

This protocol is based on the general procedure found in the literature.[2]

Materials:

-

4-bromo-2,6-dimethylpyridine

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane (2.5 M)

-

Hydrochloric acid (1 N)

-

Sodium hydroxide (1 N)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas (N₂)

Procedure:

-

In a dry reaction flask under a nitrogen atmosphere, dissolve 4-bromo-2,6-dimethylpyridine (1.0 eq) and triisopropyl borate (1.2 eq) in anhydrous THF.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a 2.5 M solution of n-BuLi in hexane (1.2 eq) dropwise to the cooled solution.

-

Maintain the reaction at -78 °C for 30 minutes after the addition is complete.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1 hour.

-

Quench the reaction by adding 1 N HCl and stir for 30 minutes at room temperature.

-

Adjust the pH of the solution to approximately 9 with 1 N NaOH.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a white solid.

Quantitative Data:

-

Yield: 37%[2]

Characterization and Quality Control

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected analytical data based on the compound's structure and typical data for similar boronic acids.

Spectroscopic Data (Predicted and Representative)

| Technique | Data |

| ¹H NMR | Predicted chemical shifts (δ, ppm) in a suitable deuterated solvent (e.g., DMSO-d₆):- Aromatic protons (s, 2H)- Methyl protons (s, 6H)- B(OH)₂ protons (br s, 2H) |

| ¹³C NMR | Predicted chemical shifts (δ, ppm):- Aromatic C-B- Aromatic C-H- Aromatic C-CH₃- Methyl C |

| Mass Spectrometry (ESI-MS) | Expected m/z for [M+H]⁺: 152.0877 |

Note: Actual experimental spectra were not publicly available. The predicted data is based on the chemical structure and general principles of NMR and MS.

Chromatographic Data (Representative)

| Technique | Conditions | Expected Result |

| High-Performance Liquid Chromatography (HPLC) | Column: C18 reversed-phaseMobile Phase: Gradient of water and acetonitrile with 0.1% formic acidDetection: UV at an appropriate wavelength (e.g., 254 nm) | A single major peak corresponding to the product, with purity typically >97%. The retention time will depend on the specific HPLC system and conditions. |

Applications in Drug Development

This compound is a key building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.

Suzuki-Miyaura Coupling

The primary application of this boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or heteroaryl halides.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Synthesis of Kinase Inhibitors

This compound has been utilized in the synthesis of isothiazolopyridones, which have shown potential as inhibitors of Cyclin G-associated kinase (GAK). GAK is a promising target for antiviral therapies.

The logical workflow for the application of this compound in the development of GAK inhibitors is as follows:

Caption: A logical workflow from the starting boronic acid to the identification of GAK inhibitors.

Conclusion

This compound is a versatile and valuable reagent for medicinal chemists and drug development professionals. The synthetic route via halogen-metal exchange is well-established, and its application in Suzuki-Miyaura coupling reactions provides a powerful tool for the construction of complex molecular architectures, including potent kinase inhibitors. This guide provides the foundational knowledge for the synthesis, characterization, and strategic application of this important building block.

References

(2,6-Dimethylpyridin-4-yl)boronic acid IUPAC name

An In-depth Technical Guide to (2,6-Dimethylpyridin-4-yl)boronic acid

Introduction

This compound is a heterocyclic organoboron compound that serves as a valuable building block in organic synthesis, particularly within the field of medicinal chemistry. Its structural features, combining a pyridine core with a reactive boronic acid moiety, make it a versatile reagent for the construction of complex molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its role in drug discovery and development. Boronic acids are recognized for their stability, low toxicity, and diverse reactivity, most notably in palladium-catalyzed cross-coupling reactions.[1] The pyridine ring is a common motif in many biologically active molecules, making pyridinylboronic acids like this one crucial intermediates in the synthesis of pharmaceuticals.[2][3]

Compound Identification and Properties

The systematic identification and physicochemical properties of this compound are summarized below. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2,6-dimethyl-4-pyridinyl)boronic acid .[4][5]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 846548-44-5[4] |

| PubChem CID | 23546910[4] |

| EC Number | 851-942-1[4] |

| DSSTox ID | DTXSID10634890[6] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₀BNO₂[4] |

| Molecular Weight | 150.97 g/mol [4][6] |

| Exact Mass | 151.0804587 Da[4] |

| Density | 1.14 ± 0.1 g/cm³ (Predicted)[6] |

| Boiling Point | 316.9 ± 52.0 °C (Predicted)[6] |

| pKa | 7.72 ± 0.11 (Predicted)[6] |

Synthesis and Experimental Protocols

The synthesis of pyridinylboronic acids can be achieved through several methods, including metal-halogen exchange followed by borylation, palladium-catalyzed cross-coupling, and C-H bond borylation.[3][7]

General Synthesis Protocol

A common method for the synthesis of this compound involves a metal-halogen exchange of a corresponding halopyridine, followed by quenching with a borate ester. Below is a representative experimental protocol.

Materials:

-

4-Bromo-2,6-dimethylpyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Triisopropyl borate

-

1 N Hydrochloric acid (HCl)

-

1 N Sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 4-bromo-2,6-dimethylpyridine and anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. The mixture is stirred at this temperature for 30-60 minutes.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for an additional 1-3 hours.[8]

-

Quenching and Work-up: The reaction is quenched by the slow addition of 1 N HCl at 0 °C and stirred for 30 minutes. The pH of the solution is then carefully adjusted to ~9 with 1 N NaOH.[9]

-

Extraction and Isolation: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.[9]

-

Purification: The crude this compound can be purified by recrystallization or column chromatography to afford a white solid.

Applications in Drug Discovery

Boronic acids are pivotal in drug discovery due to their unique chemical properties and synthetic versatility.[2][10] They are extensively used as key intermediates in the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in many pharmaceuticals.[2][11]

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the pyridine ring and various aryl, vinyl, or alkyl halides or triflates.[12] This method is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the use of non-toxic and stable boron reagents.[11]

General Protocol for Suzuki-Miyaura Coupling:

-

Reactants: this compound is combined with an aryl/heteroaryl halide (e.g., Ar-Br) in a suitable solvent (e.g., DME, toluene, 1,4-dioxane), often with the addition of water.[13]

-

Catalyst and Ligand: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a phosphine ligand are added.[13][14]

-

Base: A base, typically an aqueous solution of Na₂CO₃, K₂CO₃, or Cs₂CO₃, is required to activate the boronic acid for transmetalation.[13][14]

-

Reaction Conditions: The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting product is then purified.

Role as a Pharmacophore

The boronic acid group itself can act as a pharmacophore, exhibiting biological activity by forming reversible covalent bonds with active site serine or threonine residues in enzymes.[1] This mechanism is famously exploited by the proteasome inhibitor drug Bortezomib (Velcade®).[1][10] While specific biological targets for this compound are not extensively documented, its potential as a fragment or lead compound in the design of enzyme inhibitors remains an active area of research.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry place under an inert atmosphere.[15]

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. This compound | C7H10BNO2 | CID 23546910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 846548-44-5 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]

- 9. 2,6-Dimethyl-pyridine-4-boronic acid | 846548-44-5 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. nbinno.com [nbinno.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scispace.com [scispace.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. 846548-44-5|this compound|BLD Pharm [bldpharm.com]

Physical and chemical properties of (2,6-dimethyl-4-pyridinyl)boronic acid

Abstract: (2,6-dimethyl-4-pyridinyl)boronic acid is a heterocyclic organoboron compound that serves as a valuable building block in modern organic synthesis. Its structural features, particularly the pyridine core, make it a significant reagent in the construction of complex molecules, especially in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and a discussion of its reactivity, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Core Physical and Chemical Properties

(2,6-dimethyl-4-pyridinyl)boronic acid is typically a white to off-white solid under standard conditions. Its stability and handling are crucial for its effective use in synthesis. Key identifying information and physicochemical properties are summarized below.

Table 1: Physical and Chemical Properties of (2,6-dimethyl-4-pyridinyl)boronic acid

| Property | Value | Source(s) |

| IUPAC Name | (2,6-dimethyl-4-pyridinyl)boronic acid | [1] |

| Synonyms | 2,6-Dimethylpyridine-4-boronic acid | [1][2] |

| CAS Number | 846548-44-5 | [1] |

| Molecular Formula | C₇H₁₀BNO₂ | [1][2] |

| Molecular Weight | 150.97 g/mol | [1] |

| Appearance | White to off-white solid | |

| pKa (Predicted) | 7.72 ± 0.11 | |

| Storage Conditions | Store in freezer (-20°C) under an inert atmosphere | |

| Solubility | Soluble in methanol and other polar organic solvents. | [3] |

| InChI Key | ALGDKINLACWIRM-UHFFFAOYSA-N | [1] |

Chemical Reactivity and Applications

The primary utility of (2,6-dimethyl-4-pyridinyl)boronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[6]

The pyridine moiety is a common structural motif in biologically active compounds, making pyridinylboronic acids like this one essential intermediates in drug discovery.[7][8][9] The electron-donating methyl groups on the pyridine ring can influence the electronic properties and, consequently, the reactivity of the boronic acid in coupling reactions. Generally, electron-rich boronic acids tend to exhibit good reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[10]

Beyond cross-coupling, boronic acids are recognized for their unique ability to form reversible covalent bonds with diols, a property leveraged in the design of sensors and drug delivery systems.[11]

Experimental Protocols

This protocol describes a common method for synthesizing the title compound via a lithium-halogen exchange followed by borylation.

Materials:

-

4-bromo-2,6-dimethylpyridine

-

Triisopropyl borate

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

1 N Hydrochloric acid (HCl)

-

1 N Sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions, nitrogen atmosphere setup

Procedure:

-

In a dry flask under a nitrogen atmosphere, dissolve 4-bromo-2,6-dimethylpyridine (1.0 eq) and triisopropyl borate (1.2 eq) in anhydrous THF.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a 2.5 M solution of n-BuLi in hexanes (1.2 eq) dropwise to the cooled solution. Maintain the temperature at -78 °C during the addition.

-

After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes.

-

Allow the mixture to slowly warm to room temperature and continue stirring for an additional hour.

-

Quench the reaction by adding 1 N HCl and stir vigorously for 30 minutes at room temperature.

-

Carefully adjust the pH of the solution to approximately 9 using a 1 N NaOH solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (2,6-dimethyl-4-pyridinyl)boronic acid as a white solid.

The analysis of boronic acids by Nuclear Magnetic Resonance (NMR) can be challenging due to their tendency to form cyclic anhydride trimers (boroxines) or other oligomeric species upon dehydration.[3] This can lead to complex or broad spectra.

General Protocol for ¹H and ¹¹B NMR:

-

Sample Preparation: To minimize oligomerization, the sample should be thoroughly dried under a high vacuum before analysis. Alternatively, running the spectrum in a solvent that can break up these aggregates, such as deuterated methanol (CD₃OD), is often effective.[3] For ¹¹B NMR, an external reference like BF₃·OEt₂ is commonly used.[12]

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. The aromatic protons on the pyridine ring and the methyl protons should be visible. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.

-

¹¹B NMR: As a quadrupolar nucleus, boron signals can be broad. ¹¹B NMR is highly sensitive to the coordination environment of the boron atom.[13] The sp²-hybridized trigonal planar boronic acid will have a distinct chemical shift compared to the sp³-hybridized tetrahedral boronate form that might be present in solution, especially at higher pH.[13]

-

-

Interpretation: A clean spectrum showing sharp signals is indicative of a monomeric species. The presence of multiple, broad signals in the aromatic region may suggest the formation of boroxine anhydrides. Adding a small amount of D₂O can sometimes simplify the spectrum by promoting the hydrolysis of anhydrides back to the monomeric boronic acid.

Safety and Handling

(2,6-dimethyl-4-pyridinyl)boronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood. Due to its sensitivity to moisture and air, which can lead to degradation and boroxine formation, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.[11]

References

- 1. (2,6-Dimethylpyridin-4-yl)boronic acid | C7H10BNO2 | CID 23546910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dimethyl-4-pyridylboronic Acid | CymitQuimica [cymitquimica.com]

- 3. reddit.com [reddit.com]

- 4. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]

- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. par.nsf.gov [par.nsf.gov]

(2,6-Dimethylpyridin-4-yl)boronic acid stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of (2,6-Dimethylpyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability, storage, and handling of this compound. Understanding these characteristics is critical for ensuring the integrity of the reagent, achieving reproducible experimental results, and developing robust synthetic methodologies. This document synthesizes information from chemical suppliers, safety data sheets, and the scientific literature to offer practical guidance and detailed experimental protocols.

Introduction to this compound

This compound is a heterocyclic organoboron compound widely utilized in organic synthesis. Its primary application is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of the pyridine moiety makes it a valuable building block for introducing substituted pyridine rings into complex molecules, a common structural motif in pharmaceuticals and functional materials.

The stability of boronic acids, particularly those containing nitrogen heterocycles, can be a critical factor in their successful application. While 4-pyridinylboronic acids are generally more stable than their 2-pyridinyl counterparts, they are still susceptible to degradation under certain conditions[1]. This guide will detail the specific stability profile and optimal storage conditions for this compound.

Physicochemical and Hazard Data

A summary of the key properties and hazard information for this compound is presented below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 846548-44-5 | [2][3] |

| Molecular Formula | C₇H₁₀BNO₂ | [2][3] |

| Molecular Weight | 150.97 g/mol | [2] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 316.9 ± 52.0 °C (Predicted) | [2] |

| Density | 1.14 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 7.72 ± 0.11 (Predicted) | [2] |

| InChIKey | ALGDKINLACWIRM-UHFFFAOYSA-N |[4] |

Table 2: GHS Hazard Information

| Hazard Code | Description | Reference(s) |

|---|---|---|

| H302 | Harmful if swallowed | |

| H315 | Causes skin irritation | [3] |

| H319 | Causes serious eye irritation | [3] |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |[3] |

Stability and Degradation Pathways

The stability of this compound is influenced by environmental factors such as moisture, oxygen, temperature, and pH. The primary degradation pathways are common to many arylboronic acids.

-

Protodeboronation : This is a common degradation route where the carbon-boron bond is cleaved by a proton source (like water, especially under acidic or basic conditions), replacing the boronic acid group with a hydrogen atom. For this compound, protodeboronation would yield 2,6-dimethylpyridine. Generally, 4-pyridinylboronic acids exhibit good stability against protodeboronation compared to the highly labile 2-pyridinyl isomers[1].

-

Oxidation : Like other organoboranes, this compound can be susceptible to oxidation, particularly when exposed to air over long periods or at elevated temperatures[5]. This can lead to the formation of the corresponding phenol (2,6-dimethyl-4-hydroxypyridine). Storing under an inert atmosphere minimizes this pathway[6][7].

-

Dehydration (Boroxine Formation) : A common and often reversible process for boronic acids is intermolecular dehydration to form a cyclic trimer anhydride, known as a boroxine[8]. This is not always considered degradation, as the boroxine is often in equilibrium with the monomeric acid and can be a competent coupling partner in many reactions. However, its formation means the material is a mixture of the monomer and trimer, which can affect stoichiometry and reaction kinetics.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. echemi.com [echemi.com]

- 3. This compound | C7H10BNO2 | CID 23546910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dimethyl-pyridine-4-boronic acid | 846548-44-5 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]

The Pivotal Role of (2,6-Dimethylpyridin-4-yl)boronic Acid Derivatives in Modern Drug Discovery

For Immediate Release

[City, State] – In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic profiles is a constant endeavor. A significant area of this research is centered on the strategic use of versatile building blocks, among which (2,6-Dimethylpyridin-4-yl)boronic acid and its derivatives have emerged as compounds of critical importance. This technical guide provides an in-depth overview of the synthesis, applications, and biological significance of these derivatives, tailored for researchers, scientists, and professionals in drug development.

The 2,6-dimethylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of a boronic acid moiety at the 4-position unlocks a facile and robust avenue for the creation of diverse derivatives, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds between the pyridine core and a wide array of aryl and heteroaryl partners, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

This guide will delve into specific examples of derivatives synthesized from this compound, detailing their synthesis, characterization, and biological activities, with a focus on their potential as kinase inhibitors and anti-parasitic agents.

Core Synthesis and Physicochemical Properties

This compound serves as a key intermediate for the synthesis of a wide range of derivatives. Its own synthesis is a critical first step in many research campaigns.

| Property | Value |

| Molecular Formula | C₇H₁₀BNO₂ |

| Molecular Weight | 150.97 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 846548-44-5 |

Derivatives of this compound: Synthesis, Characterization, and Biological Activity

The true utility of this compound lies in its ability to be readily converted into a vast array of derivatives. The Suzuki-Miyaura cross-coupling reaction is the predominant method for this transformation, offering a powerful tool for the construction of biaryl and heteroaryl structures.

Case Study: An Antiparasitic Agent

A notable example is the synthesis of 2-(2,6-dimethylpyridin-4-yl)-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine, a compound investigated for its efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis.

| Compound ID | Structure | Synthetic Yield (%) | Molecular Formula | MW ( g/mol ) | IC₅₀ (T. brucei) (µM) | Selectivity Index (SI) |

| 1 | [Structure of 2-(2,6-dimethylpyridin-4-yl)-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine] | 75 | C₁₉H₁₈N₅ | 316.38 | 0.045 | >2222 |

IC₅₀ values represent the concentration required to inhibit 50% of parasite proliferation. The Selectivity Index is the ratio of cytotoxicity against a human cell line to the antiparasitic activity.

Experimental Protocol: Synthesis of 2-(2,6-dimethylpyridin-4-yl)-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine (Compound 1) [1]

To a reaction vial was added 2-iodo-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine (89 mg, 0.217 mmol), this compound (130.8 mg, 0.866 mmol), tetrakis(triphenylphosphine)palladium(0) (12.5 mg, 0.010 mmol), and sodium carbonate (115 mg, 1.08 mmol). The vial was sealed and purged with nitrogen. A degassed solution of 3:1 dioxane/water (2.0 mL) was then added. The reaction mixture was heated to 100 °C and stirred for 12 hours. Upon completion, as monitored by LCMS, the reaction mixture was filtered through Celite®. The crude product was purified by column chromatography using a gradient of 10–100% ethyl acetate in hexanes to yield the final compound as a colorless solid (75 mg, 75% yield).

Characterization Data for Compound 1:

-

LCMS: [M+H]⁺ m/z = 353.1[1]

-

¹H NMR (500 MHz, Chloroform-d): δ 8.37 (d, J = 5.4 Hz, 2H), 7.96 (s, 1H), 7.79 (s, 1H), 7.42 (s, 2H), 7.29 (s, 1H), 6.81 (s, 1H), 3.99 (s, 3H), 2.64 (s, 6H).[1]

Applications in Kinase Inhibition

The 2,6-dimethylpyridine moiety is a common feature in many kinase inhibitors. The ability to readily synthesize a variety of 4-aryl and 4-heteroaryl derivatives using this compound makes it an invaluable tool in the development of new kinase inhibitors for the treatment of cancer and other diseases. While specific examples starting directly from this compound are found within proprietary patent literature, the general synthetic strategy is widely applicable.

Logical Workflow for Kinase Inhibitor Discovery

Signaling Pathways of Interest

Derivatives of this compound have the potential to modulate a variety of signaling pathways implicated in disease. For instance, as kinase inhibitors, they can target key components of pathways that regulate cell proliferation, survival, and differentiation.

Hypothetical Signaling Pathway Inhibition

Future Directions

The versatility of this compound as a synthetic intermediate ensures its continued relevance in drug discovery. Future research will likely focus on expanding the diversity of coupling partners, developing novel derivatives with unique pharmacological profiles, and exploring their potential in targeting a broader range of diseases. The development of more efficient and sustainable catalytic systems for Suzuki-Miyaura coupling will also play a crucial role in the future applications of this important building block.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (2,6-Dimethylpyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note focuses on the use of (2,6-Dimethylpyridin-4-yl)boronic acid as a key building block in these reactions. The 2,6-dimethylpyridine moiety is a prevalent structural motif in medicinal chemistry, offering a unique combination of steric and electronic properties that can influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides detailed protocols and compiled data from various synthetic applications, aiming to serve as a comprehensive guide for researchers employing this versatile reagent.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound, such as this compound, and an organohalide (or triflate). The catalytic cycle, as illustrated below, involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

Applications in Drug Discovery

This compound is a valuable reagent in the synthesis of complex molecules for drug discovery, particularly in the development of kinase inhibitors. The 2,6-dimethylpyridine headpiece can engage in key interactions within the ATP-binding pocket of various kinases and other protein targets. Its use has been documented in the synthesis of inhibitors for Werner syndrome helicase (WRN), DYRK/CLK kinases, IRAK4, and A2A/A2B adenosine receptors, highlighting its importance in developing novel therapeutics for cancer and inflammatory diseases.[1][2][3][4]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various Suzuki-Miyaura coupling reactions involving this compound.

Table 1: Suzuki-Miyaura Coupling with Various Aryl and Heteroaryl Halides

| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Substituted Bromopyrimidine | Pd(dppf)Cl₂·CH₂Cl₂ (10) | K₂CO₃ | Dioxane / H₂O | 85 | 1 | - | [1] |

| 2 | Substituted Chloro-pyrrolo[2,3-b]pyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane / H₂O (3:1) | 100 | 12-48 | 59 | [5] |

| 3 | Substituted Bromide | Pd(PPh₃)₄ (10) | K₂CO₃ | Dioxane / H₂O | 75 | Overnight | - | [6] |

| 4 | Ethyl 2-chlorooxazole-4-carboxylate | Pd(dppf)Cl₂ (10) | Na₂CO₃ | 1,2-Dimethoxyethane / H₂O | - | - | - | [4] |

| 5 | Substituted Bromide | XPhos Pd G2 (3.2) | Na₂CO₃ | Dioxane / H₂O (4:1) | 90 | 1.25 | - | [3] |

| 6 | Substituted Bromide | Not Specified | Cs₂CO₃ | tert-Butanol / H₂O (5:1) | 120 | 2 | - | [7] |

Note: Yields are not always reported in patent literature; "-" indicates that the yield was not specified in the source document.

Experimental Protocols

Below are detailed, representative protocols for the Suzuki-Miyaura coupling of this compound with aryl halides, based on the compiled data.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from the synthesis of 2,4-substituted 1H-pyrrolo[2,3-b]pyridines.[5]

Materials:

-

Aryl halide (e.g., 4-chloro-2-substituted-1H-pyrrolo[2,3-b]pyridine derivative) (1.0 equiv)

-

This compound (4.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Sodium carbonate (Na₂CO₃) (5.0 equiv)

-

Degassed 1,4-Dioxane

-

Degassed Water

-

Nitrogen or Argon gas

Experimental Workflow:

Procedure:

-

To a reaction vial, add the aryl halide (e.g., 0.22 mmol, 1.0 equiv), this compound (0.87 mmol, 4.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.011 mmol, 0.05 equiv), and sodium carbonate (1.1 mmol, 5.0 equiv).

-

Seal the vial and evacuate and backfill with nitrogen or argon three times.

-

Add a degassed solution of 3:1 dioxane/water (2.0 mL) to the vial via syringe.

-

Heat the reaction mixture at 100 °C with stirring for 12-48 hours.

-

Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture using carbonate on silica gel.

-

Filter the mixture and wash the silica gel with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired 4-aryl-2,6-dimethylpyridine derivative.[5]

Protocol 2: Rapid Procedure using Pd(dppf)Cl₂

This protocol is based on procedures found in the synthesis of WRN inhibitors.[1]

Materials:

-

Aryl halide (e.g., substituted bromopyrimidine) (1.0 equiv)

-

This compound (1.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂] (0.1 equiv)

-

Potassium carbonate (K₂CO₃) (1.5 equiv)

-

Degassed 1,4-Dioxane

-

Degassed Water

-

Nitrogen gas

Procedure:

-

In a reaction vessel, combine the aryl halide (0.028 mmol, 1.0 equiv), this compound (0.028 mmol, 1.0 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.003 mmol, 0.1 equiv), and potassium carbonate (0.042 mmol, 1.5 equiv).

-

Add degassed 1,4-dioxane (1.0 mL) and degassed water (0.2 mL).

-

Purge the vessel with nitrogen.

-

Stir the mixture at 85 °C for 1 hour.

-

After cooling to room temperature, dilute the mixture with water.

-

Extract the product with ethyl acetate (3 x 2 mL).

-

Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by an appropriate method (e.g., column chromatography or preparative HPLC) to yield the final product.[1]

Conclusion

This compound is a highly effective coupling partner in Suzuki-Miyaura reactions for the synthesis of 4-aryl-2,6-dimethylpyridines. The protocols and data presented herein demonstrate its utility with a range of aryl and heteroaryl halides under various catalytic conditions. The choice of catalyst, base, and solvent system can be tailored to the specific substrate and desired reaction efficiency. These application notes serve as a practical guide for researchers in medicinal chemistry and organic synthesis, facilitating the incorporation of the valuable 2,6-dimethylpyridine scaffold into novel molecules.

References

- 1. WO2024187049A1 - Heterocyclic compounds as wrn inhibitors - Google Patents [patents.google.com]

- 2. US20220041590A1 - Small molecule inhibitors of dyrk/clk and uses thereof - Google Patents [patents.google.com]

- 3. WO2020010197A1 - Fused pyrazine derivatives as a2a / a2b inhibitors - Google Patents [patents.google.com]

- 4. WO2015104662A1 - Indazole compounds as irak4 inhibitors - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US20150018335A1 - Carbamate compounds and of making and using same - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (2,6-Dimethylpyridin-4-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (2,6-Dimethylpyridin-4-yl)boronic acid and its derivatives in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This sterically hindered building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex substituted pyridines.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The use of organoboron reagents, such as boronic acids and their esters, is advantageous due to their stability, low toxicity, and the ease of removal of boron-containing byproducts. This compound, a sterically hindered pyridine derivative, presents unique challenges and opportunities in cross-coupling reactions. The presence of the methyl groups at the 2 and 6 positions can influence the reactivity of the boronic acid and the efficiency of the catalytic cycle. However, successful coupling provides access to a valuable class of 4-aryl-2,6-dimethylpyridine scaffolds, which are important substructures in various biologically active compounds and functional materials.

Optimized reaction conditions are crucial for achieving high yields and minimizing side products, particularly the formation of phenylated impurities derived from phosphorus ligands. Recent studies have shown that for sterically hindered pyridine boronic acid esters, such as those with 2,6-dimethyl substitution, optimized conditions can lead to high yields while suppressing the formation of byproducts[1].

Data Presentation: Quantitative Data Summary

The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling of this compound pinacol ester with an aryl halide. The data is based on optimized conditions reported for a closely related substrate, pyridine-4-boronic acid pinacol ester, which demonstrated high efficiency and suppression of impurities, and is expected to be applicable to the 2,6-dimethyl analogue[1].

| Entry | Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Iodopyridine | This compound pinacol ester (analogue) | Pd(OAc)₂ (1.0) | SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 100 | 12 | >95 (expected) | [1] |

Note: The yield is an expected value based on the high yield (97.8%) reported for the analogous coupling of pyridine-4-boronic acid pinacol ester under the same optimized conditions ("Method B" in the cited literature)[1].

Experimental Protocols

The following are detailed protocols for the palladium-catalyzed cross-coupling of this compound or its pinacol ester with aryl halides. These protocols are based on established methods for sterically hindered pyridine boronic acids and should serve as a robust starting point for reaction optimization[1][2].

Protocol 1: General Procedure for Suzuki-Miyaura Coupling in a Schlenk Flask

This protocol is suitable for small to medium-scale reactions under an inert atmosphere.

Materials:

-

This compound or its pinacol ester (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)

-

Phosphine ligand (e.g., SPhos, 2-6 mol%)

-

Base (e.g., Cs₂CO₃, 2.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 5:1)

-

Schlenk flask

-

Magnetic stir bar

-

Standard laboratory glassware

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound or its pinacol ester (1.2 equiv), palladium catalyst, ligand, and base.

-

Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Add the degassed solvent via syringe.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

-

Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2,6-dimethylpyridine.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Bipyridines using (2,6-Dimethylpyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted 4,4'-bipyridines, with a focus on sterically hindered derivatives, utilizing (2,6-Dimethylpyridin-4-yl)boronic acid as a key building block. The Suzuki-Miyaura cross-coupling reaction is highlighted as an efficient method for this transformation. The resulting bipyridine scaffolds are of significant interest in drug discovery due to their ability to act as ligands for various biological targets.

Introduction

Bipyridine derivatives are fundamental components in a vast array of biologically active molecules and are integral to the development of novel therapeutics, including antimicrobial, immunomodulatory, and antitumor agents.[1] The synthesis of sterically hindered bipyridines, such as those derived from this compound, is of particular interest. The methyl groups flanking the pyridine nitrogen can influence the molecule's coordination chemistry and pharmacokinetic properties, potentially leading to enhanced target specificity and reduced off-target effects.[2] The Suzuki-Miyaura cross-coupling reaction offers a versatile and reliable method for the formation of the crucial carbon-carbon bond between two pyridine rings.[3][4]

Synthesis of 2,2',6,6'-Tetramethyl-4,4'-bipyridine

A common and efficient method for the synthesis of symmetrically substituted bipyridines like 2,2',6,6'-tetramethyl-4,4'-bipyridine is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This can be achieved by coupling this compound with a suitable halo-pyridine, such as 4-bromo-2,6-dimethylpyridine. While a related homocoupling of 4-bromo-2,6-dimethylpyridine using a nickel catalyst has been reported to produce 2,2',6,6'-tetramethyl-4,4'-bipyridine in high yield, the Suzuki-Miyaura reaction provides a versatile alternative with a broad range of available catalysts and reaction conditions.[5]

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a halo-pyridine. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve maximum yield.[6][7]

Materials:

-

This compound (1.0 equiv.)

-

4-Halo-pyridine (e.g., 4-Bromo-2,6-dimethylpyridine) (1.2 equiv.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.)

-

Degassed Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the 4-halo-pyridine, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Quantitative Data

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions to synthesize substituted bipyridines. Note that yields are highly dependent on the specific substrates and reaction conditions employed.

| This compound Derivative | Coupling Partner | Product | Catalyst | Base | Solvent | Yield (%) |

| This compound | 4-Bromo-2,6-dimethylpyridine | 2,2',6,6'-Tetramethyl-4,4'-bipyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High (expected) |

| This compound | 4-Bromopyridine | 2,6-Dimethyl-4,4'-bipyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | Good to High |

| Pyridin-4-ylboronic acid | 4-Bromo-2,6-dimethylpyridine | 2',6'-Dimethyl-4,4'-bipyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | Good to High |

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical workflow from the synthesis of sterically hindered bipyridines to their potential application in drug development.

Caption: From synthesis to potential drug candidates.

Potential Signaling Pathway Involvement